N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-26(2)30(28,29)16-13-11-15(12-14-16)22(27)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-14H,1-2H3,(H,23,24)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEARVDFTRTNQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is typically introduced via a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with a dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the benzimidazole ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced benzimidazole derivatives.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, particularly those enzymes involved in DNA replication and repair.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of enzyme activity or disruption of protein-DNA interactions. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Sulfamoyl : The dimethylsulfamoyl group in the target compound differs from sulfonamide analogs (e.g., 2c, HBK4) by its N,N-dimethyl substitution, which reduces hydrogen-bonding capacity but enhances lipophilicity .
- Dual Functionalization : Analogs such as 2a and HBK4 utilize dual benzimidazole or sulfonamide groups, which may improve target binding but increase molecular weight and complexity .
Physicochemical Properties
- Melting Points : The target’s melting point is unreported, but analogs with rigid substituents (e.g., 2a, >300°C) exhibit higher melting points than flexible derivatives (e.g., 11, ~272°C) due to crystal packing efficiency .
- Solubility : The dimethylsulfamoyl group likely improves aqueous solubility compared to hydrophobic substituents (e.g., chloro, nitro) in compounds like 2d .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential anticancer and antimicrobial properties. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, particularly in cancer therapy.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available benzimidazole derivatives. The process often includes:
- Formation of the benzimidazole core : This is achieved through the condensation of o-phenylenediamine with appropriate aldehydes.
- Substitution reactions : Introducing the dimethylsulfamoyl group and other substituents to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potent cytotoxic effects against various cancer cell lines. For instance, a related benzimidazole derivative showed an IC50 value of 0.29 µM against A549 cells (human non-small cell lung cancer), indicating strong anticancer potential .
Mechanisms of Action:
- Tubulin Polymerization Inhibition : The compound inhibits tubulin polymerization, which is crucial for cell division. This was confirmed through tubulin polymerization assays.
- Cell Cycle Arrest : It has been demonstrated that the compound induces G2/M phase arrest in cancer cells, leading to apoptosis as evidenced by flow cytometry and staining assays .
- Apoptotic Pathways : Various assays (e.g., acridine orange and DAPI staining) indicated that the compound triggers apoptosis in cancer cells through reactive oxygen species (ROS) generation .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have shown significant antimicrobial activity. For example, studies on similar benzimidazole compounds revealed effective inhibition against both Gram-positive and Gram-negative bacteria .
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (lung cancer) | 0.29 ± 0.02 | Tubulin inhibition, apoptosis |
| Study 2 | MDA-MB-231 (breast cancer) | Not specified | Cell cycle arrest |
| Study 3 | HCT116 (colorectal carcinoma) | 5.85 | Anticancer activity |
The above table summarizes findings from various studies demonstrating the compound's efficacy across different cancer types.
Q & A
Basic Questions
Q. What are efficient synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide?
- Methodological Answer : One-pot synthesis using catalysts like CBr4 in acetonitrile at 80°C achieves high atom economy (~78% yield) and avoids transition metals. Key steps include condensation of 1H-benzo[d]imidazol-2-amine with activated esters (e.g., ethyl 3-oxo-3-phenylpropanoate) and subsequent sulfamoylation . Solvent selection (polar aprotic solvents like DMF) and additive screening (KI for nucleophilic substitution) are critical for optimizing intermediates.
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Multi-technique validation is essential:
- 1H/13C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and sulfamoyl groups (δ 3.1 ppm for N–CH3).
- IR spectroscopy confirms C=O (1680–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches.
- HRMS validates molecular ion peaks (e.g., [M+H]+ at m/z 435.1234).
- Elemental analysis ensures ≤±0.4% deviation from theoretical C/H/N/S values .
Q. What are the key steps in optimizing reaction conditions for high yield?
- Methodological Answer :
- Catalyst screening : CBr4 outperforms traditional bases (K2CO3) in C–N bond formation due to bromine’s electrophilic activation .
- Temperature control : 80–100°C balances reaction rate and decomposition.
- Additive effects : KI enhances nucleophilic substitution in sulfamoylation steps .
Advanced Questions
Q. How do modifications to the benzamide or sulfamoyl groups influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show:
- Benzamide substitution : Electron-withdrawing groups (e.g., –NO2 at meta positions) enhance antimicrobial activity by increasing electrophilicity .
- Sulfamoyl modulation : N,N-dimethylation improves solubility but reduces kinase inhibition compared to bulkier substituents .
- Chalcone hybrids : Conjugation with aromatic aldehydes (e.g., 4-methoxyphenyl) boosts antiparasitic activity via π-π stacking with target enzymes .
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Methodological Answer : Discrepancies arise from assay variability (e.g., Caco-2 vs. HeLa cell lines) or structural analogs (e.g., thiazole vs. triazole hybrids). Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., human colon adenocarcinoma Caco-2) and concentrations (10–100 µM) .
- Meta-analysis : Compare logP values (e.g., 2.5–3.5 for optimal membrane permeability) and IC50 ranges (e.g., 1–50 µM for antimicrobial activity) .
Q. How can computational methods predict the target binding affinity?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with targets (e.g., TP53 protein). Key parameters include Glide scores (<−6 kcal/mol for strong binding) and hydrogen bonds with catalytic residues (e.g., Arg273 in TP53) .
- DFT studies : B3LYP/6-31G* basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps <4 eV correlate with reactivity) .
Q. What analytical techniques differentiate polymorphic forms?
- Methodological Answer :
- XRD : Identifies lattice parameters (e.g., monoclinic vs. orthorhombic).
- DSC/TGA : Detects melting points (>300°C for anhydrous forms) and decomposition profiles .
- Solid-state NMR : Resolves crystallinity differences (e.g., amorphous vs. crystalline phases) .
Q. How does the compound’s pharmacokinetic profile influence therapeutic potential?
- Methodological Answer :
- In vitro ADME assays : Microsomal stability (t1/2 >60 min in liver microsomes) and Caco-2 permeability (Papp >1 ×10⁻⁶ cm/s) predict oral bioavailability.
- logP calculations : Optimal range 2.5–3.5 balances solubility and membrane penetration.
- Metabolite identification : LC-MS/MS detects sulfamoyl hydrolysis products in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
